3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione
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Overview
Description
“3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione” is a chemical compound with the CAS Number: 1016683-39-8 . It has a molecular weight of 205.22 . The IUPAC name for this compound is 3-(2-aminobenzyl)-2,4-imidazolidinedione .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11N3O2/c11-8-4-2-1-3-7(8)6-13-9(14)5-12-10(13)15/h1-4H,5-6,11H2,(H,12,15) . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Pathways and Derivatives Formation:
- 3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione analogs have been synthesized through regio-controlled nucleophilic attacks, yielding products like 3-(2-thienyl)imidazolidine-2,4-dione and thieno[2,3-e][1,4]diazepine-2,5-dione analogs (Brouillette et al., 2009).
- Novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones have been synthesized starting from 3-phenyl-3-aminoquinoline-2,4-diones and isothiocyanates, providing access to various novel compounds (Klásek et al., 2010).
Crystal Structure and Molecular Interactions:
- The crystal structure of N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, a derivative, reveals insights into its planarity and the interactions within its molecular structure, highlighting the significance of hydrogen bonding and molecular packing (Sethusankar et al., 2002).
Chemical Properties and Reactions:
- The compound has been involved in reactions leading to the synthesis of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, showcasing unexpected structural outcomes and emphasizing the importance of such reactions for generating pharmaceutical intermediates (Aydin et al., 2013).
Microwave-Assisted Synthesis:
- Microwave-assisted synthesis methods have been utilized to create derivatives like 3-(thien-3-yl)imidazolidine-2,4-dione, demonstrating the efficiency of such methods in producing optically pure derivatives rapidly (Brouillette et al., 2007).
Antitumor Activity and Molecular Modeling
Antitumor Activity Evaluation:
- Certain derivatives have been designed, synthesized, and evaluated for their antitumor activity, indicating potential in targeting cancerous cells. The structure-activity correlation and molecular modeling studies provide a foundation for further optimization in medicinal chemistry (El-Sayed et al., 2018).
Molecular Structure and Pharmaceutical Applications:
- The study of the molecular structure of 3-amino-5-methyl-5-(4-pyridyl)hydantoin, a related compound, emphasizes the significance of hydrogen-bonded networks in the crystal structure, influencing pharmaceutical properties (Varbanov et al., 2009).
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
3-[(2-aminophenyl)methyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-8-4-2-1-3-7(8)6-13-9(14)5-12-10(13)15/h1-4H,5-6,11H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFBXGAGQCUTGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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